N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine
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Overview
Description
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine is a complex organic compound with a unique structure that combines elements of indeno-pyrimidine and propanediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process is efficient and can be completed in under 30 minutes using microwave irradiation . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions (SN1 and SN2) are common, with reagents such as alkyl halides and nucleophiles.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, SN2 reactions may require polar aprotic solvents like dimethyl sulfoxide (DMSO) to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism by which N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
- Isoindolines-1,3-diones
- Various indole derivatives
Uniqueness
N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine stands out due to its unique structural combination of indeno-pyrimidine and propanediamine, which imparts distinct chemical and biological properties .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
CAS No. |
28858-08-4 |
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Molecular Formula |
C24H28N4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(5-phenyl-5H-indeno[1,2-d]pyrimidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C24H28N4/c1-3-28(4-2)16-10-15-25-24-22-21(18-11-6-5-7-12-18)19-13-8-9-14-20(19)23(22)26-17-27-24/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,26,27) |
InChI Key |
JMYXGRPOCSHCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC=NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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